molecular formula C19H19N3O5 B3997649 N-[furan-2-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide

N-[furan-2-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide

Cat. No.: B3997649
M. Wt: 369.4 g/mol
InChI Key: WOPMNHIPUZXLPC-UHFFFAOYSA-N
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Description

N-[furan-2-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, a quinoline moiety, and a pentanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[furan-2-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with quinoline intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and to minimize the production of by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[furan-2-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The furan and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include amino derivatives, halogenated compounds, and various substituted quinoline and furan derivatives.

Scientific Research Applications

N-[furan-2-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Research focuses on its therapeutic potential in treating bacterial infections and certain types of cancer.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[furan-2-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-[(furan-2-yl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]acetamide
  • N-[(furan-2-yl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]propionamide

Uniqueness

N-[furan-2-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan and quinoline rings provide a versatile framework for various chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[furan-2-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-2-3-8-16(23)21-17(15-7-5-10-27-15)13-11-14(22(25)26)12-6-4-9-20-18(12)19(13)24/h4-7,9-11,17,24H,2-3,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPMNHIPUZXLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C1=CC=CO1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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